N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide
Description
N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide is a synthetic small molecule featuring a pyridazine core substituted at position 6 with a 4-fluorophenyl group. The pyridazin-3-yl moiety is connected via an ethoxyethyl linker to a 2-nitrobenzamide group. The nitro group at the benzamide’s 2-position introduces strong electron-withdrawing effects, while the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c20-14-7-5-13(6-8-14)16-9-10-18(23-22-16)28-12-11-21-19(25)15-3-1-2-4-17(15)24(26)27/h1-10H,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZDTMRJJFTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Implications
Linker Effects : Oxygen-based linkers (target compound) may improve solubility compared to thioether analogues () but could reduce metabolic stability due to esterase susceptibility .
This contrasts with methoxy or ethoxy groups in analogues, which are electron-donating and may stabilize aromatic systems .
Fluorine Positioning : The target’s 4-fluorophenyl group offers a balanced dipole moment, whereas 3-fluorophenyl () or fluorophenyl-thiazole hybrids () introduce steric and electronic variations impacting target binding .
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